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Compound of Interest

Compound Name: 4-Azidophenol

Cat. No.: B2928251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azidophenol, a versatile

chemical compound with significant applications in chemical biology, drug discovery, and

materials science. This document details its chemical structure, physicochemical properties,

synthesis, and key reactions, with a focus on its utility as a tool for bioconjugation and

photoaffinity labeling.

Chemical Structure and Identification
4-Azidophenol, also known as p-azidophenol, is an aromatic compound featuring a hydroxyl

group and an azide group attached to a benzene ring in a para configuration.

Systematic IUPAC Name: 4-azidophenol[1]

Chemical Structure:

Caption: Chemical structure of 4-Azidophenol.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Azidophenol is presented in the table

below. While experimental data for melting and boiling points are not consistently reported in

the literature, computed properties provide valuable estimates.
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Property Value Source

CAS Number 24541-43-3 [1][2][3]

Molecular Formula C₆H₅N₃O [1][3]

Molecular Weight 135.13 g/mol [1][2]

Appearance Brown to black oil/liquid N/A

Melting Point Not available

Boiling Point Not available

Solubility

Soluble in Dimethyl sulfoxide

(DMSO). The hydroxyl group

enhances solubility in polar

solvents.

[4]

Gas-Phase Acidity 340.3 ± 2.0 kcal/mol [4][5]

pKa Not available

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Azidophenol.
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Spectroscopy Key Features

FT-IR

Strong, characteristic azide (N₃) stretching

vibration around 2100–2150 cm⁻¹. Broad O-H

stretching band in the region of 3200–3600

cm⁻¹.[4]

¹H NMR

Aromatic protons typically appear as two

doublets in the aromatic region of the spectrum,

characteristic of a 1,4-disubstituted benzene

ring. The phenolic proton will appear as a broad

singlet.

¹³C NMR

Four distinct signals in the aromatic region are

expected due to the symmetry of the molecule.

The carbon attached to the hydroxyl group will

be the most downfield, followed by the carbon

attached to the azide group.

UV-Vis
Exhibits a maximum absorbance (λmax) at

approximately 270 nm.[4]

Synthesis of 4-Azidophenol
The most common and well-established method for the synthesis of 4-Azidophenol is through

the diazotization of 4-aminophenol, followed by substitution with an azide salt.[4]

4-Aminophenol 4-Hydroxybenzenediazonium Salt

NaNO₂, HCl
0-5 °C 4-AzidophenolNaN₃

Click to download full resolution via product page

Caption: Synthesis of 4-Azidophenol from 4-Aminophenol.

Detailed Experimental Protocol: Synthesis from 4-
Aminophenol
Materials:
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4-Aminophenol

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Sodium Azide (NaN₃)

Deionized Water

Ice

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Stir plate and stir bar

Beakers and Erlenmeyer flasks

Separatory funnel

Rotary evaporator

Procedure:

Diazotization:

In a beaker, dissolve 4-aminophenol in a solution of concentrated HCl and water, cooled in

an ice bath to 0-5 °C.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 4-

aminophenol solution, maintaining the temperature between 0-5 °C. The formation of the

diazonium salt is indicated by a color change.

Azide Substitution:

In a separate beaker, dissolve sodium azide in deionized water and cool the solution in an

ice bath.
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Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous

nitrogen gas evolution will be observed. Continue stirring in the ice bath for 1-2 hours.

Work-up and Purification:

Extract the reaction mixture with dichloromethane or ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure using a rotary evaporator to

yield crude 4-azidophenol.

Further purification can be achieved by column chromatography on silica gel if necessary.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides.

Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals. The

diazonium salt intermediate is unstable and potentially explosive, especially when dry. Keep it

in solution and at low temperatures at all times.

Key Chemical Reactions and Applications
4-Azidophenol is a valuable bifunctional molecule, with the azide and hydroxyl groups offering

orthogonal reactivity for various chemical modifications.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
The azide group of 4-Azidophenol readily participates in the highly efficient and specific "click"

reaction with terminal alkynes, catalyzed by copper(I), to form a stable 1,2,3-triazole linkage.[4]

This reaction is widely used for bioconjugation, allowing for the attachment of 4-azidophenol to
a wide range of molecules, including proteins, nucleic acids, and small molecules.
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Cu(I) catalyst

4-Azidophenol

1,4-disubstituted
1,2,3-Triazole

Terminal Alkyne
(R-C≡CH)

Cu(I)

Click to download full resolution via product page

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol: A General CuAAC
Reaction
Materials:

4-Azidophenol

An alkyne-containing molecule of interest

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Stir plate and stir bar

Reaction vial

Procedure:
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In a reaction vial, dissolve 4-Azidophenol and the alkyne-containing molecule in the chosen

solvent system.

In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate.

In another vial, prepare a fresh aqueous solution of sodium ascorbate.

To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution, followed by

the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I)

catalyst in situ.

Allow the reaction to stir at room temperature. The reaction progress can be monitored by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction mixture can be worked up by extraction or purified directly by

column chromatography.

Photoaffinity Labeling
Upon exposure to UV light, the azide group of 4-Azidophenol undergoes photolysis to

generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with

nearby molecules, a process known as photoaffinity labeling. This technique is invaluable for

identifying and characterizing the binding partners of molecules of interest in biological

systems.

4-Azidophenol Nitrene Intermediate

UV Light (hν)
- N₂

Covalent AdductTarget Molecule
(e.g., Protein)

Click to download full resolution via product page

Caption: Mechanism of Photoaffinity Labeling with 4-Azidophenol.
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Detailed Experimental Protocol: General Photoaffinity
Labeling
Materials:

A probe molecule derivatized with 4-Azidophenol

Biological sample (e.g., protein solution, cell lysate, or live cells)

UV lamp (typically with an emission maximum around 254-365 nm)

Quartz cuvette or plate (for in vitro experiments) or appropriate cell culture plates

Ice bath

Analysis tools (e.g., SDS-PAGE, mass spectrometry)

Procedure:

Incubate the 4-azidophenol-containing probe with the biological sample to allow for binding

to its target. This is typically done in the dark to prevent premature photolysis.

As a control, a parallel experiment can be run with an excess of a non-photoreactive

competitor to demonstrate specific binding.

Place the sample on ice to minimize heat-induced damage during irradiation.

Expose the sample to UV light for a predetermined amount of time. The optimal irradiation

time and wavelength should be determined empirically.

After irradiation, the covalently labeled target molecules can be analyzed. For example,

labeled proteins can be separated by SDS-PAGE and visualized by autoradiography (if the

probe is radiolabeled) or by western blotting with an antibody against a tag on the probe.

For target identification, the labeled protein can be excised from the gel and identified by

mass spectrometry.

Important Considerations:
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The efficiency of photo-crosslinking can be low, and optimization of probe concentration,

irradiation time, and wavelength is often necessary.

The nitrene intermediate is highly reactive and can react with water, leading to a reduction in

labeling efficiency.

Safety and Handling
4-Azidophenol is classified as toxic if swallowed and may cause damage to organs through

prolonged or repeated exposure.[1] It is essential to handle this compound with appropriate

personal protective equipment, including gloves, lab coat, and safety glasses, in a well-

ventilated fume hood. As with all azides, there is a potential for explosive decomposition,

especially with heat, shock, or friction. Avoid contact with heavy metals, as this can lead to the

formation of explosive heavy metal azides.

Conclusion
4-Azidophenol is a powerful and versatile chemical tool for researchers in chemistry, biology,

and medicine. Its bifunctional nature, combined with the robust and specific reactivity of the

azide group in click chemistry and photoaffinity labeling, makes it an indispensable reagent for

a wide range of applications, from the synthesis of novel materials to the elucidation of complex

biological interactions. This guide provides a foundational understanding of its properties and

methodologies to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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